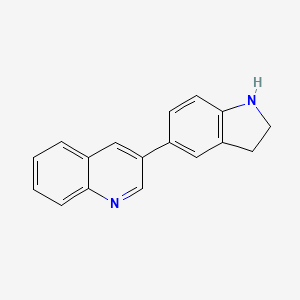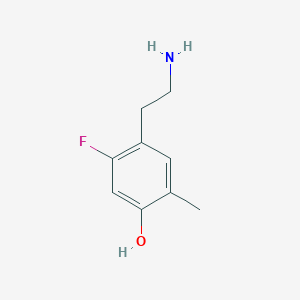
Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a methoxy group, a dimethyl group, and an oxo group attached to a pentanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method involves the reaction of 5-methoxy-4,4-dimethyl-3-oxopentanoic acid with ethanol under reflux conditions, using sulfuric acid as a catalyst. The reaction is carried out in a solvent such as toluene to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-methoxy-4,4-dimethyl-3-oxopentanoic acid.
Reduction: Formation of 5-methoxy-4,4-dimethyl-3-hydroxypentanoate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The oxo group can act as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.
Comparaison Avec Des Composés Similaires
Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate can be compared with similar compounds such as:
Methyl 4,4-dimethyl-3-oxopentanoate: Lacks the methoxy group, resulting in different reactivity and applications.
Ethyl 4,4-dimethyl-3-oxopentanoate: Similar structure but without the methoxy group, leading to variations in chemical behavior.
Ethyl 5-methoxy-3-oxopentanoate: Similar but lacks the dimethyl groups, affecting its steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H18O4 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C10H18O4/c1-5-14-9(12)6-8(11)10(2,3)7-13-4/h5-7H2,1-4H3 |
Clé InChI |
FWMORVUUZASNCX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C(C)(C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


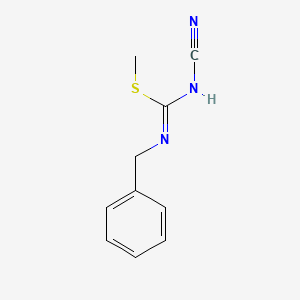

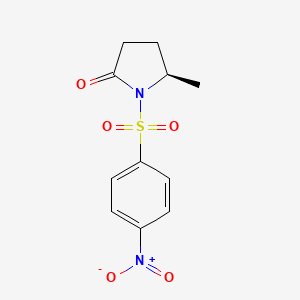

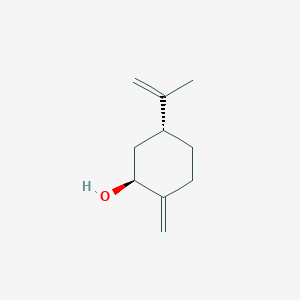
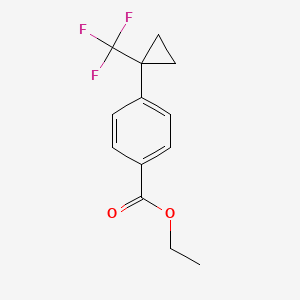
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)
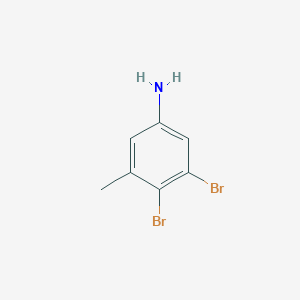
![1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
